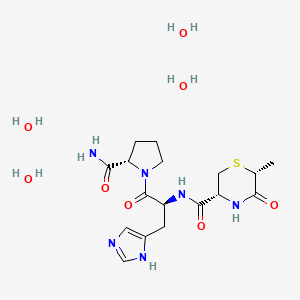

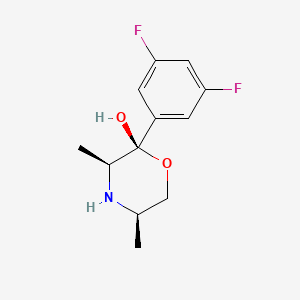

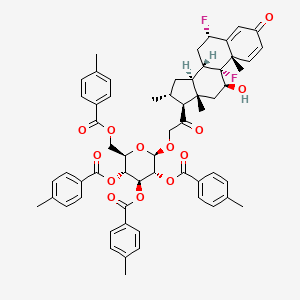

![molecular formula C22H27F3O4S B10837273 S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミルベテロールとフルチカゾンは、慢性閉塞性肺疾患(COPD)および喘息の治療のための次世代吸入療法に組み合わされています。 ミルベテロールは長時間にわたって作用するβ2アドレナリン受容体作動薬であり、フルチカゾンは強力な抗炎症作用を有する合成グルココルチコイドです 。 この組み合わせは、気管支拡張と抗炎症作用の両方を提供し、気道閉塞性疾患患者の呼吸機能を改善し、症状を軽減することを目指しています .

準備方法

合成経路および反応条件

ミルベテロールの合成には、コア構造の形成とそれに続く官能基化など、複数の段階が含まれます。一般的な主な段階には以下が含まれます。

コア構造の形成: これは、一連の有機反応を通じてβ2アドレナリン受容体作動薬の足場を構築することを含みます。

官能基化: ミルベテロールの薬理学的特性を強化するための特定の官能基の導入。

フルチカゾンは、コルチコステロイド前駆体から始まる一連の段階を経て合成されます。主な段階には以下が含まれます。

水酸化: ステロイド骨格へのヒドロキシル基の導入。

フッ素化: 抗炎症作用を強化するためのフッ素原子の付加。

エステル化: 薬物動態特性を改善するためのフレートエステルの形成

工業生産方法

ミルベテロールとフルチカゾンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模化学合成が含まれます。このプロセスには以下が含まれます。

バッチ処理: 大量の反応物をバッチ処理して目的の化合物を製造します。

精製: 結晶化、クロマトグラフィー、蒸留などの技術を使用して最終生成物を精製します。

化学反応解析

反応の種類

ミルベテロールとフルチカゾンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基またはカルボニル基を形成するための酸素原子の導入。

還元: 官能基を還元するための酸素原子の除去または水素原子の付加。

一般的な試薬と条件

酸化剤: 酸化反応用の過マンガン酸カリウムまたは三酸化クロムなど。

還元剤: 還元反応用の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

触媒: 水素化反応用のパラジウム炭素など.

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな中間体と最終的な活性医薬品成分であるミルベテロールとフルチカゾンが含まれます .

化学反応の分析

Types of Reactions

Milveterol and fluticasone undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

Substitution: Replacement of one functional group with another to modify the chemical properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredients, milveterol and fluticasone .

科学的研究の応用

ミルベテロールとフルチカゾンは、以下を含む幅広い科学研究に応用されています。

化学: β2アドレナリン受容体作動薬とグルココルチコイドの合成と反応性の研究。

生物学: 気管支拡張と抗炎症作用の細胞および分子メカニズムの調査。

医学: COPDや喘息などの呼吸器疾患の新しい治療法の開発。

作用機序

ミルベテロールは、気道平滑筋細胞表面のβ2アドレナリン受容体に結合することで作用し、筋肉の弛緩と気管支拡張を引き起こします。 フルチカゾンは、グルココルチコイド受容体を活性化することで作用し、炎症性メディエーターの産生を抑制し、気道の炎症を軽減します .

類似化合物との比較

ミルベテロールとフルチカゾンは、呼吸器疾患の治療に使用される他の類似化合物と比較できます。

サルメテロール: 喘息とCOPDの治療においてフルチカゾンと組み合わせて使用される、別の長時間にわたって作用するβ2アドレナリン受容体作動薬。

ホルモテロール: サルメテロールと比較して作用発現が速い、長時間にわたって作用するβ2アドレナリン受容体作動薬。

ミルベテロールとフルチカゾンは、その組み合わせにおいて独特であり、単一の吸入療法で気管支拡張と抗炎症作用の両方を提供し、患者のコンプライアンスとアウトカムを改善することができます .

特性

分子式 |

C22H27F3O4S |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |

InChI |

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14?,16+,17+,19+,20+,21+,22+/m1/s1 |

InChIキー |

MGNNYOODZCAHBA-AZYZPMHWSA-N |

異性体SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F |

正規SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

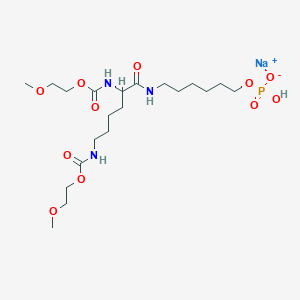

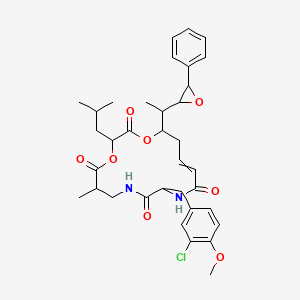

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)

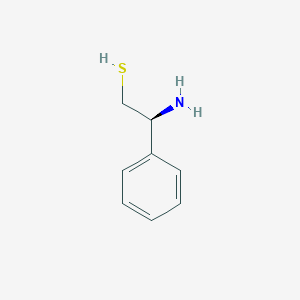

![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)

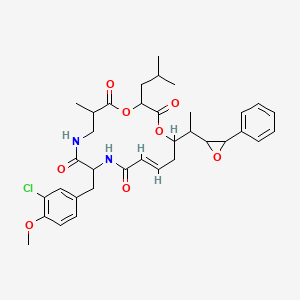

![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)

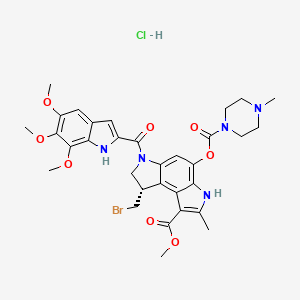

![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)

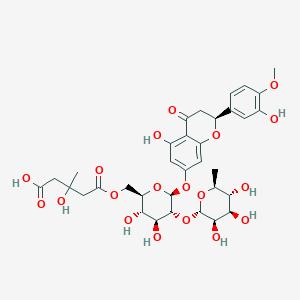

![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)